synthesis and characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
synthesis and characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a molecule incorporating both the valuable phenethylamine and pyridinylmethylamine scaffolds. We detail a robust and high-yield synthetic protocol centered on one-pot reductive amination using sodium triacetoxyborohydride, explaining the chemical principles that favor this methodology. Furthermore, a full suite of analytical techniques for structural verification is presented, including mass spectrometry, ¹H & ¹³C NMR spectroscopy, and infrared spectroscopy. Expected data and spectral interpretations are provided to serve as a benchmark for researchers in synthetic chemistry and drug development.
Strategic Approach to Synthesis: Reductive Amination
The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is efficiently achieved through a direct reductive amination. This cornerstone reaction of organic chemistry forges a new carbon-nitrogen bond by transforming a carbonyl compound and an amine into a more complex amine.[1][2] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target secondary amine.[3]
Reaction Scheme:
Rationale for Reagent Selection
The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The chosen hydride source must exhibit chemoselectivity, reducing the iminium ion intermediate much faster than the starting aldehyde.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation for several key reasons:
-
Mild and Selective: The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride.[4] This makes STAB a mild reducing agent, incapable of significantly reducing the starting aldehyde but highly effective for the reduction of the more electrophilic protonated imine (iminium ion).[5][6] This selectivity prevents the wasteful formation of 2-phenylethanol as a side product.
-
One-Pot Procedure: Its high selectivity for the iminium ion allows for all reagents to be combined in a single reaction vessel, simplifying the experimental procedure.[4] The reaction can be carried out by introducing the reducing agent directly into a mixture of the amine and carbonyl compound.[4]
-
Broad Solvent Compatibility: STAB is effective in a range of aprotic solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being commonly preferred.[6][7] Unlike sodium cyanoborohydride, it does not release toxic cyanide gas.
In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting phenylacetaldehyde, leading to low yields of the desired amine.[8] While catalytic hydrogenation is another green alternative, it can sometimes lead to reproducibility issues and may require specialized pressure equipment.[9]
Experimental Workflow
The overall process, from reagent setup to final product isolation, is a streamlined sequence designed for efficiency and purity.
Caption: One-pot reductive amination workflow.
Step-by-Step Synthesis Protocol
Materials:
-
Phenylacetaldehyde (1.0 equiv)
-
2-(Aminomethyl)pyridine (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Mobile phase: Hexane/Ethyl Acetate gradient with 1% triethylamine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylacetaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.
-
Add 2-(aminomethyl)pyridine (1.05 equiv) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the disappearance of the limiting starting material (phenylacetaldehyde).
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with the mobile phase containing 1% triethylamine to prevent the product from streaking on the acidic silica.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine as an oil.
Structural Characterization and Verification
Confirming the identity and purity of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural determination.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound.
-
Expected Molecular Weight: C₁₄H₁₆N₂ = 212.29 g/mol
-
Expected [M+H]⁺ Ion: The protonated molecule will appear in the positive ion mode spectrum at an m/z of approximately 213.14 .
-
Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns for phenethylamines.[10] The primary fragmentation pathway is typically cleavage of the Cα-Cβ bond of the ethylamine bridge, yielding a stable fragment. Another significant fragmentation would be the loss of the phenethyl group to give a pyridin-2-ylmethylaminium ion.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a distinct fingerprint confirming the presence of the secondary amine and the aromatic systems.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Significance |
| N-H Stretch | 3350 - 3310 | A single, weak-to-medium intensity band, characteristic of a secondary amine.[12] Its absence would indicate over-alkylation, and the presence of two bands would suggest an unreacted primary amine. |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of both the phenyl and pyridine rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the methylene groups in the ethyl and methyl linkers. |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | A series of bands indicating the aromatic ring structures.[13] |
| N-H Bend | ~1580 (often weak) | Can sometimes be observed for secondary amines, but may be obscured by aromatic ring stretches.[14] |
| C-N Stretch | 1335 - 1250 (aromatic) 1250 - 1020 (aliphatic) | Confirms the presence of both types of carbon-nitrogen bonds in the molecule.[12] |
| N-H Wag | 910 - 665 | A broad band characteristic of primary and secondary amines.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Expected Data in CDCl₃, 400 MHz)
| Proton Assignment | Approximate δ (ppm) | Multiplicity | Integration | Notes |
| Pyridine H-6 | ~8.55 | d (doublet) | 1H | Most downfield aromatic proton, adjacent to the electronegative nitrogen.[15] |
| Pyridine H-4 | ~7.65 | td (triplet of d) | 1H | |
| Pyridine H-3 | ~7.30 | d (doublet) | 1H | |
| Phenyl H (ortho, meta, para) | 7.35 - 7.20 | m (multiplet) | 5H | A complex multiplet for the monosubstituted phenyl ring.[16] |
| Pyridine H-5 | ~7.15 | dd (doublet of d) | 1H | |
| Pyridinyl-CH₂-N | ~3.90 | s (singlet) | 2H | Methylene protons adjacent to the pyridine ring and the amine nitrogen. |
| Phenyl-CH₂-CH₂-N | ~2.95 | t (triplet) | 2H | Methylene protons adjacent to the phenyl ring. |
| Phenyl-CH₂-CH₂-N | ~2.85 | t (triplet) | 2H | Methylene protons adjacent to the amine nitrogen. |
| N-H | ~1.80 | br s (broad s) | 1H | Position and broadness are variable and depend on concentration and solvent purity. May exchange with D₂O. |
¹³C NMR Spectroscopy (Expected Data in CDCl₃, 101 MHz)
| Carbon Assignment | Approximate δ (ppm) | Notes |
| Pyridine C-2 | ~159.0 | Carbon bearing the methylene substituent. |
| Pyridine C-6 | ~149.2 | Carbon adjacent to nitrogen. |
| Phenyl C-ipso | ~140.0 | Quaternary carbon of the phenyl ring. |
| Pyridine C-4 | ~136.5 | |
| Phenyl C-ortho/meta/para | 129.0 - 126.0 | Multiple signals for the phenyl ring carbons. |
| Pyridine C-3 | ~122.2 | |
| Pyridine C-5 | ~122.0 | |
| Pyridinyl-CH₂-N | ~54.5 | Aliphatic carbon adjacent to pyridine. |
| N-CH₂-CH₂-Phenyl | ~49.5 | Aliphatic carbon adjacent to nitrogen. |
| N-CH₂-CH₂-Phenyl | ~36.5 | Aliphatic carbon adjacent to the phenyl ring. |
Conclusion
This guide outlines a reliable and efficient method for the synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine via reductive amination with sodium triacetoxyborohydride. The causality-driven selection of reagents ensures a high-yield, one-pot procedure that is accessible to a broad range of synthetic chemists. The detailed characterization data serves as an authoritative benchmark for structural confirmation, providing researchers with the necessary tools to confidently synthesize and verify this valuable chemical building block for further applications in medicinal chemistry and materials science.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
-
Oreate AI Blog. (2024). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Nakashima, T., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Molecules, 26(11), 3321. [Link]
-
ResearchGate. (2016). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! Retrieved from [Link]
-
Pearson+. (n.d.). Reductive Amination Explained. Retrieved from [Link]
-
Carmona, P., et al. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Journal of Food Science, 77(6), C637-C642. [Link]
-
The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Tsai, I. L., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7244-7259. [Link]
-
Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]
-
Michalska, D., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 28(23), 7858. [Link]
-
El Aatiaoui, A., et al. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. IUCrData, 1(5), x160723. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis of Ring-Substituted N-benzyl γ-phenyl GABA Derivatives via Reductive Amination. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6614. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]
-
El-Ghamry, H. A., et al. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society, 18, 2685–2703. [Link]
-
Gómez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2022). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-[N-methyl-N-[(E)-3-[4-(pyridine-3-ylmethyl)phenyl]-2-methylallyl]amino]ethyl acetoacetate. Retrieved from [Link]
-
Molecules. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 200-209. [Link]
-
Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(9), 10025-10032. [Link]
Sources
- 1. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. rsc.org [rsc.org]
- 16. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]
